cis-3-Hexenyl crotonate

Description

Molecular Composition and Formula

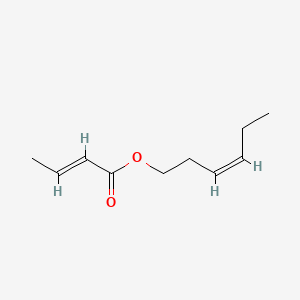

cis-3-Hexenyl crotonate is a monounsaturated fatty acid ester with the molecular formula $$ \text{C}{10}\text{H}{16}\text{O}_{2} $$. Its molecular weight is 168.23 g/mol, as confirmed by mass spectrometry and computational analyses. The compound consists of two distinct moieties: a cis-3-hexenyl alcohol derivative and a crotonic acid (trans-2-butenoic acid) component. This esterification results in a hydrophobic structure with limited water solubility, a characteristic common to fatty acid esters.

Structural Configuration and Stereochemistry

Cis-3-Hexenyl Moiety Analysis

The hexenyl group features a six-carbon chain with a double bond at the third position in the Z (cis) configuration. This geometry creates a 123.9° dihedral angle between the C2-C3-C4-C5 atoms, as predicted by molecular modeling. The cis arrangement induces a bent conformation in the hydrocarbon chain, influencing intermolecular interactions and volatility.

Crotonate (E-2-Butenoate) Configuration

The crotonate moiety contains a four-carbon α,β-unsaturated ester group in the E (trans) configuration. This transoid arrangement creates a planar geometry around the C1-C2 double bond, with a bond angle of 120.4° between adjacent carbons. The conjugation between the carbonyl group and the double bond enhances stability through resonance effects.

Stereochemical Implications of Double Bond Arrangements

The orthogonal spatial relationship between the cis-hexenyl and trans-crotonate double bonds creates a twisted molecular architecture. This stereochemical combination reduces crystalline packing efficiency, resulting in a liquid state at room temperature (density: 0.91 g/mL at 25°C). The boiling point of 107°C at 25 mmHg further reflects the balance between molecular weight and van der Waals interactions.

Nomenclature and Identification Systems

Taxonomic Classification Within Organic Compounds

Position in Lipids and Lipid-like Molecules

Classified under the lipid superclass, this compound belongs to the fatty acid esters category (LIPID MAPS class LMFA07010806). Its structure satisfies the defining criteria of carboxylic acid esters derived from medium-chain fatty acids.

Fatty Acid Ester Classification Parameters

- Chain Length : C10 (decanoate derivative)

- Unsaturation : Two double bonds (one in each moiety)

- Functional Groups : Ester linkage, α,β-unsaturated carbonyl

- Branching : Linear carbon chains

The compound exhibits typical fatty acid ester properties including:

- Hydrophobicity (logP ~2.8 predicted)

- Susceptibility to enzymatic hydrolysis

- Characteristic IR absorption at 1745 cm⁻¹ (ester C=O)

Propriétés

IUPAC Name |

[(Z)-hex-3-enyl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3/b6-5-,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITGYVIOYOCIIE-QNMAEOQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886759 | |

| Record name | 2-Butenoic acid, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; green, vegetable-like aroma | |

| Record name | (Z)-3-Hexenyl (E)-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1285/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | (Z)-3-Hexenyl (E)-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1285/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.904 | |

| Record name | (Z)-3-Hexenyl (E)-2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1285/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65405-80-3 | |

| Record name | (3Z)-3-Hexen-1-yl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl-2-butenoate, (2E,3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-hexenyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL-2-BUTENOATE, (2E,3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW5S1T63S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl crotonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl crotonate typically involves the esterification of crotonic acid with cis-3-hexenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Hexenyl crotonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Flavoring Agent

Cis-3-Hexenyl crotonate is investigated as a flavoring agent in food and beverages. Its ability to replicate or enhance natural flavors makes it valuable in culinary applications. However, regulatory bodies such as the United States Food and Drug Administration (FDA) have prohibited its use as a food additive pending further safety assessments .

Fragrance Synthesis

In the fragrance industry, this compound is used to create scents that evoke freshness and fruitiness. It plays a significant role in the formulation of perfumes and scented products, contributing to the overall aroma profile .

Plant Signaling

Research indicates that this compound functions as a semiochemical in plants. It is involved in signaling mechanisms that attract herbivore predators while stimulating plant defense responses during herbivory. This compound enhances the release of volatile compounds in plants, facilitating inter-plant communication under stress conditions .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. However, further research is required to fully understand these effects and their potential applications in food preservation or medical uses.

Environmental Behavior

This compound reacts with hydroxyl radicals in the atmosphere, which is essential for understanding its environmental degradation pathways. This interaction can influence its longevity and behavior in ecological systems.

Case Studies

Mécanisme D'action

The mechanism by which cis-3-Hexenyl crotonate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and analytical differences between cis-3-hexenyl crotonate and related esters:

Key Observations :

- Chain Length and Branching: Longer acyl chains (e.g., hexanoate) increase molecular weight and retention indices, reducing volatility . Branched esters like isovalerate and tiglate exhibit distinct olfactory profiles compared to linear analogs .

- Stereochemistry : The (Z)-configuration in the hexenyl moiety is critical for the "green" odor, while the (E)-configuration in the crotonate enhances stability .

Functional Roles in Natural Systems

- This compound : Found in tea shoots and wall rocket leaves, it contributes to fresh, green aromas but degrades rapidly during thermal processing (e.g., tea drying) .

- cis-3-Hexenyl Butyrate: Dominates in salad rocket leaves, contributing to herbaceous notes. Its concentration in tea decreases by 88.5% during manufacturing due to volatility .

- cis-3-Hexenyl Acetate : Acts as a repellent in Salix species against herbivores, highlighting the role of ester functional groups in ecological interactions .

Volatility and Stability

Hexenyl esters are highly volatile, with losses during processing inversely correlated with chain length. For example:

Activité Biologique

Cis-3-Hexenyl crotonate (C₁₀H₁₆O₂) is an organic compound classified as an ester, formed from the reaction of cis-3-hexen-1-ol and crotonic acid. This compound has garnered attention for its unique biological activities, particularly in plant signaling and potential antimicrobial properties. This article explores the biological activity of this compound, supported by research findings and data tables.

This compound is characterized by its fruity aroma, reminiscent of fresh-cut grass, apples, and other fruits. Its structure includes a long hydrocarbon chain that contributes to its volatility and sensory properties. The compound's IUPAC name is (3Z)-hex-3-en-1-yl (2E)-but-2-enoate, and it has a molecular weight of approximately 168.23 g/mol .

1. Plant Signaling

This compound plays a significant role in plant defense mechanisms, particularly in response to herbivory. It acts as a semiochemical that attracts predators of herbivores while simultaneously stimulating the plant's defense responses. Research indicates that this compound can enhance the release of volatile organic compounds (VOCs) in plants, facilitating inter-plant communication during stress conditions .

Table 1: Effects of this compound on Plant Responses

| Study | Plant Species | Effect Observed | Concentration Used |

|---|---|---|---|

| Study A | Tomato | Increased VOC release | 0.5 µmol |

| Study B | Strawberry | Enhanced resistance to mold | 1 µmol |

Environmental Behavior

This compound reacts with hydroxyl radicals in atmospheric conditions, which is essential for understanding its environmental behavior and degradation pathways. This reaction can lead to the formation of various degradation products, some of which may act as irritants . Understanding these pathways is crucial for assessing the safety and ecological impact of this compound.

Safety Profile

Despite its promising biological activities, regulatory bodies such as the FDA have prohibited the use of this compound as a food additive due to insufficient safety data. Further research is necessary to evaluate its safety profile comprehensively before any potential applications in food flavoring can be considered.

Q & A

Q. What are the recommended methods for synthesizing cis-3-Hexenyl crotonate in laboratory settings?

Synthesis typically involves esterification between cis-3-hexenol and crotonic acid under acid catalysis. Key steps include:

- Photochemical optimization : Ethyl crotonate isomerization studies suggest irradiation with a high-pressure mercury lamp (500 W) in Pyrex reactors improves reaction efficiency, though cis-trans ratios require monitoring via gas chromatography .

- Safety protocols : Use inert atmospheres (N₂/Ar) to minimize oxidation, and ensure proper ventilation due to flammability and vapor hazards .

- Purification : Distillation under reduced pressure (5–10 mm Hg) is recommended to isolate the ester while avoiding thermal decomposition .

Q. How can researchers characterize the structural and spectral properties of this compound?

NMR spectroscopy is critical for structural elucidation:

- 1H and 13C NMR : Assign peaks using 2D COSY, HMQC, and HMBC experiments (e.g., methyl group coupling at δ 1.2–1.4 ppm, ester carbonyl at δ 167 ppm) .

- Infrared (IR) spectroscopy : Confirm ester carbonyl stretching at ~1720 cm⁻¹ and C=C stretching (crotonate) at ~1640 cm⁻¹. Compare with lanthanide crotonate complexes for ligand-binding insights .

- UV-Vis : Monitor conjugation effects (λmax ~235 nm for crotonate derivatives) .

Q. What safety precautions are essential when handling this compound?

- Hazard mitigation : Use explosion-proof equipment, electrostatic discharge prevention, and flame-resistant lab coats. The compound is flammable (H226) and causes severe eye irritation (H319) .

- Waste disposal : Segregate waste and collaborate with certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does cis-trans isomerization impact the reactivity of this compound in photochemical reactions?

- Mechanistic insight : Trans isomers of crotonates exhibit higher radical reactivity due to steric and electronic factors. Irradiation may induce cis-trans isomerization, altering reaction pathways (e.g., hydroxyalkyl radical addition favors trans-crotonate) .

- Analytical monitoring : Use glpc or HPLC to quantify isomer ratios and track kinetic changes under varying light intensities .

Q. What are the kinetic parameters for the gas-phase oxidation of crotonate esters, and how do they inform stability studies?

- OH radical reactions : Methyl and ethyl crotonate react with OH radicals at ~4.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. Computational modeling (HF/6-31++G(d,p)) correlates HOMO energies (10.25–10.30 eV) with reactivity .

- Degradation products : Formaldehyde, acetaldehyde, and 2-hydroxypropanal are identified via UV and mass spectrometry, suggesting oxidative cleavage of the double bond .

Q. How does this compound interact with biological systems, particularly in gene regulation?

- Histone crotonylation : Short-chain fatty acids like crotonate act as epigenetic modulators. In cardiac cells, crotonate upregulates hypertrophic genes (e.g., Nppb) via NFATc3 transcription factor activation. Knockdown of Echs1 (enoyl-CoA hydratase) amplifies this effect, linking crotonate metabolism to histone modification .

- Experimental design : Treat cultured cells with 10 mM crotonate for 48 hours and quantify mRNA via qRT-PCR .

Q. What advanced NMR techniques resolve overlapping signals in this compound analysis?

- 2D Homonuclear J-Resolved spectroscopy : Decouples chemical shift and coupling constants, simplifying multiplet splitting (e.g., distinguishing CH₂ and CH₃ groups) .

- Heteronuclear Correlation (HETCOR) : Maps proton-carbon couplings, critical for assigning quaternary carbons (e.g., ester carbonyl at δ 167 ppm) .

Q. How can researchers optimize synthetic yields using response surface methodology (RSM)?

- Box-Behnken design : Vary factors like temperature, catalyst concentration, and reaction time. For example, optimize PHA production in bacterial systems by adjusting crotonate concentration and pH .

- Validation : Use ANOVA to identify significant factors and validate models with triplicate runs .

Data Contradictions and Resolution

Q. Discrepancies in reported isomerization rates under photochemical conditions—how to address them?

- Source analysis : Differences in lamp intensity (e.g., 250 W vs. 500 W) and solvent polarity may alter quantum yields. Replicate experiments using standardized conditions (e.g., Pyrex reactors, 500-W lamps) .

- Control experiments : Compare thermal vs. photochemical isomerization to isolate light-specific effects .

Q. Conflicting data on crotonate’s environmental persistence—what methodologies clarify this?

- OECD 301 tests : Conduct biodegradability assays under aerobic conditions. Current evidence suggests crotonates are not classified as PBT/vPvB, but batch-specific variability exists .

- Analytical quantification : Use LC-MS to detect degradation intermediates and validate persistence claims .

Methodological Tables

Q. Table 1. Key spectral assignments for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR | δ 5.3–5.6 ppm (C=C-H), δ 4.1 ppm (OCH₂) | |

| 13C NMR | δ 167 ppm (C=O), δ 123–130 ppm (C=C) | |

| IR | 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) |

Q. Table 2. Kinetic parameters for crotonate oxidation

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|

| Methyl crotonate + OH | 4.05 × 10⁻¹¹ | Computational modeling |

| Ethyl crotonate + OH | 4.28 × 10⁻¹¹ | Experimental measurement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.